molecular formula C7H9ClN2O3S B1426844 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1339213-79-4

1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1426844
CAS No.: 1339213-79-4
M. Wt: 236.68 g/mol
InChI Key: OVUMLXDIGACVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes an oxolan ring (tetrahydrofuran) attached to a pyrazole ring, and a sulfonyl chloride group. This compound is of interest in various scientific research applications due to its potential reactivity and utility in synthetic chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with oxolan-3-ol and pyrazole-4-carboxylic acid.

  • Reaction Steps:

    • Formation of Pyrazole-4-carboxylic Acid: Pyrazole-4-carboxylic acid can be synthesized through the reaction of hydrazine with ethyl acetoacetate followed by cyclization.

    • Attachment of Oxolan Ring: The oxolan ring is introduced through a nucleophilic substitution reaction where oxolan-3-ol reacts with pyrazole-4-carboxylic acid chloride.

    • Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyl chloride group.

  • Coupling Reactions: The compound can participate in coupling reactions, forming bonds with other organic molecules.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like amines, alcohols, and thiols.

  • Coupling Reactions: Palladium catalysts, copper(I) iodide.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Sulfonamides, esters.

  • Coupling Products: Biaryls, heterocycles.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 1-(Oxolan-3-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the sulfonyl chloride group.

  • 1-(Oxolan-3-yl)-1H-pyrazole-4-methanol: Similar structure but has a hydroxyl group instead of the sulfonyl chloride group.

Uniqueness: 1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(oxolan-3-yl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUMLXDIGACVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339213-79-4
Record name 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 3
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 4
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 5
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.